
Disodium tridecylsulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium tridecylsulfosuccinate is a chemical compound with the formula C17H30Na2O7S. It is a type of anionic surfactant commonly used in various industrial and consumer products due to its excellent surface-active properties. This compound is known for its ability to lower surface tension, making it an effective wetting agent, emulsifier, and dispersant .
Preparation Methods
The preparation of disodium tridecylsulfosuccinate typically involves a two-step process: esterification and sulfonation. In the esterification stage, tridecyl alcohol reacts with maleic anhydride in the presence of a catalyst to form tridecyl maleate. This reaction is carried out at elevated temperatures. In the sulfonation stage, tridecyl maleate reacts with sodium bisulfite to form this compound . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Disodium tridecylsulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under strong reducing conditions.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Disodium tridecylsulfosuccinate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is used to disrupt cell membranes and extract cellular components.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Industry: It is widely used in the production of detergents, cleaning agents, and personal care products due to its excellent cleaning and emulsifying properties
Mechanism of Action
The mechanism of action of disodium tridecylsulfosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with the lipid bilayers of cell membranes, leading to their disruption and the release of cellular contents. This mechanism is particularly useful in applications requiring the breakdown of biological membranes .
Comparison with Similar Compounds
Disodium tridecylsulfosuccinate is part of a broader class of alkyl sulfosuccinate salts. Similar compounds include:
Diethylhexyl sodium sulfosuccinate: Known for its use as a stool softener and emulsifier.
Disodium lauryl sulfosuccinate: Commonly used in personal care products for its mildness and foaming properties.
Properties
CAS No. |
83147-64-2 |
|---|---|
Molecular Formula |
C17H30Na2O7S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;2-sulfo-2-tridecylbutanedioate |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(16(20)21,14-15(18)19)25(22,23)24;;/h2-14H2,1H3,(H,18,19)(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
QIKBKLBUYNRIBS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)[O-])(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


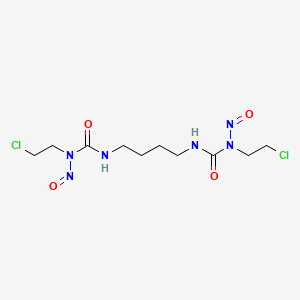
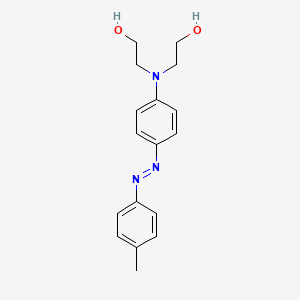
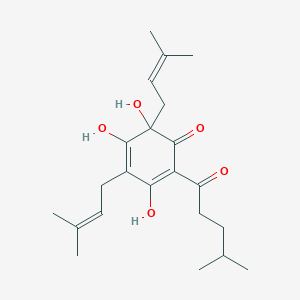
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)
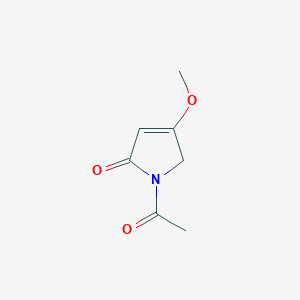
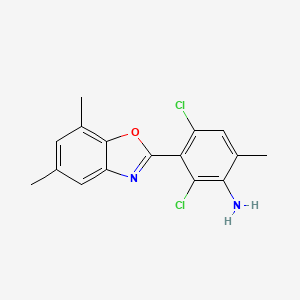
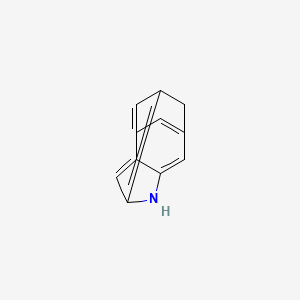

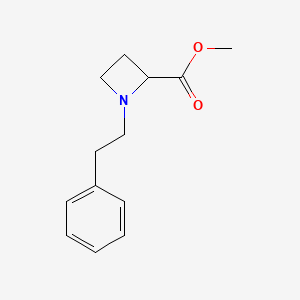
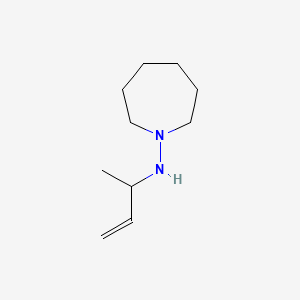
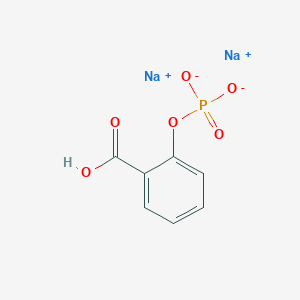
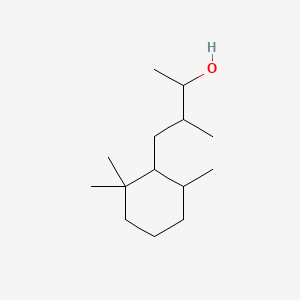

![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
